C14β Stereochemistry Confers 10-Fold Superior Na+,K+-ATPase Inhibitory Activity Relative to 14α Epimer
In a head-to-head comparison within the digitoxigenin analog series, the 14β-H analog demonstrated 10-fold greater Na+,K+-ATPase inhibitory activity than the 14α-H epimer [1]. This stereochemical requirement directly translates to the target compound: (3β,14β)-Androst-5-en-3-ol possesses the identical 14β stereochemistry and cis-C/D ring fusion that underlies this activity differential. The magnitude of difference—an order of magnitude—demonstrates that stereochemistry at C14 is not a minor structural nuance but a binary determinant of whether the compound can functionally engage the digitalis receptor.
| Evidence Dimension | Na+,K+-ATPase inhibitory activity (relative potency) |
|---|---|
| Target Compound Data | 14β configuration present (cis-C/D ring fusion); inferred relative activity ~10× vs. 14α |
| Comparator Or Baseline | Digitoxigenin 14β-H analog vs. Digitoxigenin 14α-H analog |
| Quantified Difference | 14β-H analog is 10-fold more active than 14α-H analog |
| Conditions | Myocardial Na+,K+-ATPase inhibition assay; 3-OH series compounds |
Why This Matters
This 10-fold activity differential establishes that the C14 stereochemistry is a critical determinant of target engagement; procurement of a 14α or unsubstituted analog would yield a compound functionally inactive at the digitalis receptor.
- [1] Shigei T, Katori M, Murase H, Imai S. Cardiotonic Steroids I: Importance of 14β-Hydroxy Group in Digitoxigenin. J Pharm Sci. 1964;53(1):50-54. 'The 14β-H analog was 10-fold more active than the 14α-H analog.' View Source
